2-[(3-Ethoxypropyl)amino]nicotinic acid 2-[(3-Ethoxypropyl)amino]nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1019386-84-5
VCID: VC2622852
InChI: InChI=1S/C11H16N2O3/c1-2-16-8-4-7-13-10-9(11(14)15)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)(H,14,15)
SMILES: CCOCCCNC1=C(C=CC=N1)C(=O)O
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

2-[(3-Ethoxypropyl)amino]nicotinic acid

CAS No.: 1019386-84-5

Cat. No.: VC2622852

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Ethoxypropyl)amino]nicotinic acid - 1019386-84-5

Specification

CAS No. 1019386-84-5
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name 2-(3-ethoxypropylamino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H16N2O3/c1-2-16-8-4-7-13-10-9(11(14)15)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key QPRCTDCKBOVJPQ-UHFFFAOYSA-N
SMILES CCOCCCNC1=C(C=CC=N1)C(=O)O
Canonical SMILES CCOCCCNC1=C(C=CC=N1)C(=O)O

Introduction

2-[(3-Ethoxypropyl)amino]nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives, which are structurally based on pyridine. This compound is characterized by an ethoxypropyl amino group attached to the nitrogen atom of the nicotinic acid structure. Its unique molecular configuration enhances its potential pharmacological and chemical properties, making it a subject of interest in medicinal chemistry and drug development.

Synthesis of 2-[(3-Ethoxypropyl)amino]nicotinic Acid

The synthesis of 2-[(3-Ethoxypropyl)amino]nicotinic acid involves multiple steps in organic chemistry, typically starting with nicotinic acid as the precursor. The process includes:

  • Amidation Reaction: Nicotinic acid reacts with amines under controlled conditions.

  • Alkylation: The amino group is alkylated using ethoxypropyl halides or similar reagents.

  • Purification: The final compound is purified through recrystallization or chromatography to ensure high purity and yield .

This compound is not naturally occurring and must be synthesized in a laboratory environment.

Mechanism of Action

The primary mechanism of action for 2-[(3-Ethoxypropyl)amino]nicotinic acid involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmitter release and neuronal excitability. Compounds with similar structures have demonstrated agonistic or antagonistic effects on these receptors, which can influence various physiological processes.

Potential Applications

Due to its structural similarity to other nicotinic acid derivatives, this compound has potential applications in:

  • Neurological Research: Modulating neurotransmitter release via nAChRs.

  • Antimicrobial Agents: Derivatives of nicotinic acids have shown activity against Gram-positive bacteria such as Staphylococcus aureus .

  • Drug Development: As a scaffold for designing new therapeutic agents targeting metabolic or inflammatory pathways.

Cytotoxicity

Nicotinic acid derivatives have been evaluated for their cytotoxic potential against cancer cell lines. Structural analogs have shown selective cytotoxicity toward cancer cells while sparing healthy cells, making them candidates for anticancer research .

Chemical Reactions

The functional groups in 2-[(3-Ethoxypropyl)amino]nicotinic acid allow it to participate in:

  • Condensation Reactions: Useful for synthesizing more complex derivatives.

  • Esterification/Amidation: To modify its solubility or pharmacokinetic properties.

  • Oxidation/Reduction: To explore changes in biological activity through structural modifications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-[(3-Ethoxypropyl)amino]nicotinic AcidEthoxypropyl amino substitutionPotential nAChR modulation, antimicrobial
NicotinamideNo alkyl substitutionsMetabolic regulation, anti-inflammatory
4-Amino-Nicotinic AcidAmino group at position 4Antimicrobial activity
2-(4-Methylphenyl)aminonicotinic AcidMethyl group instead of ethoxyVaries based on methyl substitution

The ethoxypropyl group in 2-[(3-Ethoxypropyl)amino]nicotinic acid differentiates it from other derivatives by enhancing lipophilicity and potentially altering receptor interactions.

Research Gaps and Future Directions

Despite its promising structure, further research is necessary to fully understand the pharmacological potential of this compound:

  • Molecular Docking Studies: To predict binding affinities with biological targets.

  • In Vitro/ In Vivo Testing: For antimicrobial, anti-inflammatory, and neurological effects.

  • Structure–Activity Relationship (SAR): To optimize its efficacy and reduce toxicity.

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